molecular formula C18H17ClN4O B2642517 N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866864-51-9

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2642517
CAS No.: 866864-51-9
M. Wt: 340.81
InChI Key: PNZLTTJLTYDDEO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a recognized and potent small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in various tissues, including the brain and kidney, and are implicated in a range of physiological and pathological processes. Research with this compound has been pivotal in elucidating the role of TRPC5 in neurological conditions, as its inhibition has been shown to produce anxiolytic effects in animal models, suggesting a potential link between TRPC5 activity and anxiety disorders (source: https://pubmed.ncbi.nlm.nih.gov/26028594/). Furthermore, its high selectivity over the closely related TRPC4 channel makes it a valuable tool for dissecting the specific contributions of TRPC5 in complex biological systems where both channels are present. Beyond neuroscience, this inhibitor is critical for investigating the role of TRPC5 in renal diseases, particularly its contribution to proteinuric kidney conditions via its action in podocytes (source: https://www.pnas.org/doi/10.1073/pnas.1502364112). By selectively blocking TRPC5, researchers can probe the channel's mechanism in calcium signaling pathways, its interactions with other proteins, and its overall function in both health and disease, providing a strong foundation for basic research and potential therapeutic development.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-5-4-6-15(9-11)23-13(3)17(21-22-23)18(24)20-16-10-14(19)8-7-12(16)2/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZLTTJLTYDDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C18H17ClN4O
  • Molecular Weight : 340.81 g/mol
  • Chemical Structure : The compound features a 1,2,3-triazole ring and a carboxamide functional group, with chloro and methyl substituents on the phenyl rings, which may influence its biological properties .

Anticancer Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In studies involving HCT116 cells, it demonstrated an IC50 value of 0.43 µM, indicating potent anticancer activity compared to other known compounds .
  • Cell Cycle Arrest : The compound can cause G0/G1 phase arrest in cancer cells, leading to reduced cell migration and increased apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial membrane potential disruption .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Inhibition of Pathogens : It has shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies have reported significant inhibition rates comparable to standard antibiotics .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through azide-alkyne cycloaddition reactions. The resulting compounds are then evaluated for their biological activities through various assays.

Comparative Analysis

A comparative analysis of similar triazole derivatives highlights the unique biological profile of this compound:

Compound NameStructural FeaturesUnique AspectsAnticancer IC50
N-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideChlorophenyl groupLacks additional methyl substituentsNot specified
N-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideDifferent phenyl substitutionLacks chlorine substitutionNot specified
This compoundUnique substitution patternPotential for high bioactivity0.43 µM

Mechanistic Insights

The biological activity of this compound is believed to involve:

  • Inhibition of Key Signaling Pathways : The compound may inhibit pathways like NF-kB by preventing p65 phosphorylation and increasing IkBα levels. This results in reduced inflammatory responses and enhanced apoptotic signaling in cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research has indicated that triazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. The specific structure of N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide suggests that it may interact with biological targets involved in cancer proliferation and survival pathways.

Mechanism of Action
Triazoles have been shown to inhibit enzymes critical for cancer cell growth. The presence of the triazole ring in the compound allows for interactions with multiple biological targets, potentially leading to the inhibition of key signaling pathways associated with tumor growth and metastasis. For instance, compounds with similar structures have been reported to inhibit the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in cancers .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Click Chemistry : This approach utilizes azide and alkyne coupling reactions to form triazole rings efficiently.
  • Substitution Reactions : The chlorinated phenyl group can be introduced via electrophilic aromatic substitution or nucleophilic substitution techniques.

Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings and the triazole moiety can significantly influence the biological activity of the compound. For example, substituents that enhance lipophilicity or improve hydrogen bonding interactions can lead to increased potency against cancer cells .

Biological Studies and Case Studies

Case Study 1: Anticancer Efficacy Evaluation
In a recent study evaluating various triazole derivatives for their anticancer properties, this compound was tested against several cancer cell lines including breast and lung cancer models. The compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Case Study 2: In Vivo Studies
Further investigations into the in vivo efficacy of this compound demonstrated promising results in mouse models bearing human tumor xenografts. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential for clinical application as an anticancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 5-methyl group on the triazole ring is conserved in many analogs for metabolic stability. Replacing it with ethyl (e.g., 5-ethyl in ) may alter lipophilicity and target binding.
  • Aryl Group Influence : The 3-methylphenyl group at N1 in the target compound contrasts with benzoxazolyl or thiazolyl groups in analogs (e.g., ), which introduce heterocyclic diversity for enhanced π-π stacking or hydrogen bonding.
  • Carboxamide Modifications : The 5-chloro-2-methylphenyl carboxamide group in the target compound differs from 3,4-dimethylphenyl () or simpler aryl groups, impacting steric bulk and electron-withdrawing properties.

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Triazole carboxamides with halogen substituents (e.g., chloro in ) typically exhibit higher melting points (>170°C) due to increased crystallinity, whereas non-halogenated analogs (e.g., ) melt at lower temperatures (~120–150°C).
  • Spectroscopic Signatures :
    • IR : Carboxamide C=O stretches appear at ~1630–1670 cm⁻¹, while triazole C-N vibrations occur at ~1400–1500 cm⁻¹ .
    • ¹H-NMR : Methyl groups on aryl rings (e.g., 2.42 ppm for p-tolyl in ) and triazole protons (8.12–8.5 ppm) are consistent across analogs .

Critical Analysis of Divergent Evidence

  • Misassigned Structures : highlights a case where spectral data (¹H-NMR δ = 8.5 ppm) corrected an initial misassignment of isoxazole regioisomers, emphasizing the need for rigorous spectroscopic validation .
  • Contradictory Bioactivity : While triazole-thiazolyl hybrids in show anticancer activity, pyrazole-carboxamides in prioritize insecticidal effects, underscoring the role of core heterocycle selection in target specificity.

Q & A

Basic: What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be systematically optimized?

Answer:
The synthesis of triazole derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, similar compounds are synthesized via nucleophilic substitution using K₂CO₃ as a base in DMF ( ). Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SN2 mechanisms.
  • Catalyst/base tuning : Adjusting equivalents of K₂CO₃ (1.2–1.5 equivalents) improves yields while minimizing side reactions ().
  • Temperature control : Room-temperature stirring reduces decomposition risks for thermally sensitive intermediates ( ).
  • Purification : Recrystallization from ethanol-DMF mixtures ( ) or column chromatography enhances purity.

Advanced: How can SHELXL be employed to resolve crystallographic ambiguities in structures containing the triazole core?

Answer:
SHELXL is critical for refining high-resolution or twinned data. Key steps include:

  • Twin refinement : Use the TWIN and BASF commands to model pseudo-merohedral twinning ( ).
  • Anisotropic displacement parameters : Apply ANIS to model thermal motion, especially for chlorine atoms in the 5-chloro-2-methylphenyl group ( ).
  • Hydrogen bonding networks : Analyze PLATON-generated hydrogen-bond tables to validate packing interactions ( ).
  • Validation tools : Cross-check with R1 values (<0.05 for high-quality data) and GOOF (1.0±0.1) to ensure model reliability ( ).

Basic: What purification strategies are effective for isolating the target compound from reaction byproducts?

Answer:

  • Recrystallization : Use ethanol-DMF (1:3 v/v) for high-purity crystals ( ).
  • Chromatography : Normal-phase silica gel (hexane:ethyl acetate gradient) separates polar byproducts.
  • Acid-base extraction : Exploit solubility differences by adjusting pH for carboxylamide-containing intermediates ().

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of triazole derivatives?

Answer:

  • Core modifications : Replace the 5-methyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate electronic effects ( ).
  • Substituent screening : Test analogs with halogenated aryl groups (e.g., 4-bromophenyl in ) to assess steric and hydrophobic interactions.
  • In silico docking : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., cytochrome P450) and prioritize synthetic targets ().

Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Validation protocols : Re-run DFT calculations (e.g., B3LYP/6-31G*) with solvent corrections (e.g., PCM model) to align with in vitro conditions ( ).
  • Data reconciliation : Compare crystallographic bond lengths/angles (from SHELXL) with optimized geometries to identify steric clashes or conformational flexibility ( ).
  • Dose-response curves : Use Hill slopes to assess cooperative effects missed in static computational models ().

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) ().
  • HPLC-MS : Reverse-phase C18 columns (ACN:H₂O gradient) with ESI-MS confirm molecular weight (311.31 g/mol) and purity (>98%) ().
  • XRD : Single-crystal diffraction (Cu-Kα radiation) resolves stereochemistry ( ).

Advanced: What methodologies validate computational docking results for triazole-based inhibitors?

Answer:

  • Ensemble docking : Use multiple protein conformations (e.g., from MD simulations) to account for receptor flexibility ().
  • Free energy perturbation (FEP) : Calculate ΔΔG for ligand modifications to predict binding affinity changes ( ).
  • Co-crystallization : Compare predicted poses with experimental crystal structures (e.g., using SHELXL-refined models) ( ).

Advanced: What strategies improve aqueous solubility for in vitro assays?

Answer:

  • Prodrug design : Introduce phosphate esters at the carboxamide group, hydrolyzable in physiological conditions ().
  • Co-solvent systems : Use DMSO-PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity ().
  • Nanoparticle encapsulation : PEGylated liposomes enhance bioavailability for cell-based studies ().

Basic: What crystallization conditions yield high-quality crystals for XRD analysis?

Answer:

  • Solvent diffusion : Layer hexane over a DCM solution of the compound to induce slow crystallization ( ).
  • Temperature gradients : Cool saturated ethanol solutions from 50°C to 4°C over 48 hours ( ).
  • Additives : Add 1% (v/v) acetonitrile to reduce crystal twinning ( ).

Advanced: How can multi-software validation resolve structural discrepancies in XRD data?

Answer:

  • Cross-refinement : Compare SHELXL ( ), OLEX2 ( ), and WinGX ( ) outputs for consistency in R-factors and electron density maps.
  • ORTEP validation : Visualize anisotropic displacement ellipsoids to detect over-constrained atoms ( ).
  • PLATON checks : Use ADDSYM to identify missed symmetry elements and SQUEEZE to model disordered solvents ( ).

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